N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride
Overview
Description
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2. It is a derivative of cyclohexanamine, featuring a piperidine ring and a methyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent such as sodium borohydride to form n-(2-piperidinylmethyl)cyclohexanamine.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield n-Methyl-n-(2-piperidinylmethyl)cyclohexanamine.
Formation of the Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-n-(2-pyrrolidinylmethyl)cyclohexanamine
- n-Methyl-n-(2-morpholinylmethyl)cyclohexanamine
- n-Methyl-n-(2-piperazinylmethyl)cyclohexanamine
Uniqueness
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a methyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZLBKYNIGOEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1)C2CCCCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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